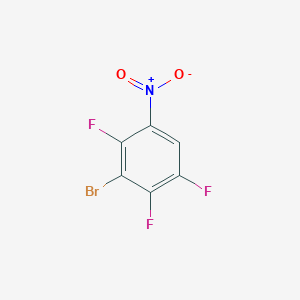

3-Bromo-1,2,4-trifluoro-5-nitrobenzene

描述

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-bromo-1,2,4-trifluoro-5-nitrobenzene is defined by its planar benzene ring, with substituents arranged in a meta and para configuration. Crystallographic studies of related brominated nitrobenzene derivatives, such as 5-bromo-2-fluoronicotinic acid monohydrate, reveal orthorhombic crystal systems with space group P2₁2₁2₁ and unit cell parameters a = 3.9894 Å, b = 13.6128 Å, and c = 14.7495 Å. Although direct data for this compound is limited, analogous structures exhibit bond lengths of 1.33–1.48 Å for C–Br and 1.34–1.41 Å for C–F, consistent with typical aromatic halogen bonding.

The nitro group’s orientation relative to the benzene ring significantly impacts molecular packing. For example, in 1-bromo-4-nitro-2-(trifluoromethyl)benzene, the nitro group forms a dihedral angle of 41.7° with the ring plane, reducing steric clashes with adjacent substituents. Similar distortions are expected in this compound, where fluorine atoms at positions 1, 2, and 4 create a steric environment favoring non-coplanar nitro group alignment.

Table 1: Comparative crystallographic parameters of halogenated nitrobenzenes

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromo-2-fluoronicotinic acid | P2₁2₁2₁ | 3.9894 | 13.6128 | 14.7495 | 90 | |

| 1-Bromo-4-nitro-2-(trifluoromethyl)benzene | Pnma | 9.775 | 34.665 | 12.615 | 90 |

Electronic Structure and Resonance Effects

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of the nitro group (-NO₂) and fluorine atoms. Density functional theory (DFT) calculations on similar compounds, such as 2-bromo-3,4,5-trifluoro-1-nitrobenzene, show significant polarization of the aromatic π-system, with partial positive charges localized at the bromine-adjacent carbon atoms. The nitro group’s resonance interaction with the ring reduces electron density at the ortho and para positions, as evidenced by Hammett substituent constants (σₘ = 0.71 for -NO₂).

Fluorine atoms exert both inductive (-I) and mesomeric (+M) effects. At positions 1, 2, and 4, their -I dominance deactivates the ring, while limited +M contributions through p-π conjugation further stabilize negative charges. This electronic configuration directs electrophilic substitution to the remaining activated positions, though steric hindrance from fluorine and bromine often limits reactivity.

Resonance contributions in this compound

- Nitro group resonance: Delocalization of the nitro group’s negative charge into the ring via π-conjugation.

- Halogen interactions: Bromine’s polarizability allows weak resonance donation, counterbalanced by fluorine’s electronegativity.

Comparative Analysis of Positional Isomerism

Positional isomerism in brominated trifluoronitrobenzenes significantly alters physicochemical properties. For instance, 2-bromo-3,4,5-trifluoro-1-nitrobenzene (C₆HBrF₃NO₂) has a melting point of 167–169 K, while this compound remains liquid at room temperature. These differences arise from variations in molecular symmetry and packing efficiency.

Table 2: Properties of positional isomers

The nitro group’s position also influences reactivity. In this compound, the meta-located nitro group minimizes steric interactions with adjacent fluorine atoms, enhancing thermal stability compared to ortho-substituted isomers. Conversely, para-substituted isomers exhibit higher dipole moments due to symmetrical charge distribution.

Substituent electronic effects further differentiate isomers. For example, this compound’s fluorine atoms at positions 1 and 2 create a cumulative -I effect, reducing nucleophilic aromatic substitution (NAS) reactivity at position 4. In contrast, isomers with fluorine at positions 3 and 5 show increased NAS activity at the bromine site due to reduced steric hindrance.

属性

IUPAC Name |

3-bromo-1,2,4-trifluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBrF3NO2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNDHZMPQFZGUPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBrF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80719926 | |

| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485318-76-1 | |

| Record name | 3-Bromo-1,2,4-trifluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80719926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Fluorination

The synthesis often begins with trifluorobenzene or trifluorotoluene derivatives, which provide the fluorine substituents at positions 1, 2, and 4 on the benzene ring. For example, trifluorotoluene can be nitrated to yield nitro-substituted trifluorobenzenes as intermediates.

Nitration Step

- Reagents: A mixture of concentrated nitric acid (60-65%) and sulfuric acid (98%) is used as the nitrating agent.

- Conditions: The nitration is performed at low temperature (0-10 °C) to control regioselectivity and minimize side reactions.

- Procedure: For instance, 29.2 g of trifluorotoluene is added dropwise to the mixed acid at 0-5 °C, then stirred for 8 hours at room temperature.

- Outcome: This yields nitrobenzotrifluoride intermediates with high yield (~89%) and purity, suitable for further reactions without additional purification.

Bromination Step

- Reagents: Liquid bromine is used for bromination.

- Conditions: The reaction is carried out in concentrated sulfuric acid under controlled temperature (60-70 °C) for about 14 hours.

- Procedure: Nitrobenzotrifluoride is treated with bromine in sulfuric acid, followed by washing and concentration steps.

- Outcome: This step produces 3-bromo-5-nitro-trifluorotoluene with yields around 91.8%, providing the bromine substituent at the desired position.

Alternative Approaches: Acetylation and Deamination

Some methods involve acetylation of amino or toluidine precursors followed by nitration, deacetylation, and reductive deamination to achieve the target compound or related intermediates. These steps employ:

- Acetic anhydride or acetyl chloride for acetylation,

- Mixed acid nitration,

- Hydrolysis and reduction steps involving zinc powder or iron powder catalysis,

- Sodium nitrite for diazotization and deamination.

These methods are more complex but can be tailored for specific intermediates in pharmaceutical syntheses.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3/H2SO4 (1:1), trifluorotoluene | 0-10 | 8 hours | 89 | Dropwise addition, low temp for selectivity |

| Bromination | Bromine, concentrated H2SO4 | 60-70 | 14 hours | 91.8 | Controlled temp, washing with NaOH and salt water |

| Acetylation | Acetic anhydride, pyridine or triethylamine | 0-80 | 1-10 hours | - | Used in some alternative routes |

| Deacetylation | HCl aqueous reflux | Reflux | - | - | Hydrolysis of acetylated intermediates |

| Deamination | Sodium nitrite in H2SO4, followed by reduction | 10-20 | 1-5 hours | - | Diazotization and reductive steps |

Research Findings and Industrial Relevance

- The nitration and bromination steps are well-established and yield high purity products with good reproducibility.

- The use of mixed acid nitration at low temperature is critical for regioselectivity and avoiding over-nitration or decomposition.

- Bromination in sulfuric acid provides efficient electrophilic substitution at the 3-position relative to fluorine and nitro groups due to electronic effects.

- Alternative routes involving acetylation and deamination allow access to related intermediates for pharmaceutical applications, such as nilotinib intermediates, demonstrating the versatility of these methods.

- Industrial processes optimize reaction times, temperatures, and reagent ratios to maximize yield and minimize environmental impact, with some patents describing solvent choices and catalysts for improved efficiency.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Nitration + Bromination | Nitration of trifluorotoluene, then bromination | High yield, straightforward, scalable | Requires careful temperature control |

| Acetylation + Nitration + Deacetylation + Deamination | Multi-step, includes acetylation and reductive steps | Allows synthesis of intermediates, high selectivity | More complex, longer synthesis time |

| Catalyzed Condensation (for related intermediates) | Bromination followed by condensation with imidazole derivatives | Useful for pharmaceutical intermediates | Not direct for target compound |

化学反应分析

3-Bromo-1,2,4-trifluoro-5-nitrobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and trifluoromethyl.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, the bromine atom can be oxidized under specific conditions.

科学研究应用

Organic Synthesis

3-Bromo-1,2,4-trifluoro-5-nitrobenzene serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl and nitro groups make it an excellent candidate for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups into aromatic systems .

Medicinal Chemistry

The compound is being explored for its potential in drug development. The presence of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate for synthesizing pharmaceuticals . For example, it can be used to create derivatives that target specific biological pathways.

Agrochemicals

In the agricultural sector, this compound is investigated for use in developing new agrochemicals. Its unique structure allows for modifications that can enhance the efficacy of pesticides or herbicides .

Research into the biological activities of this compound indicates potential interactions with biomolecules:

- Electrophilic Interactions : Studies suggest that similar fluorinated compounds can interact with proteins and enzymes through electrophilic mechanisms, potentially leading to inhibition or modification of their activity .

- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound may exhibit some cytotoxicity, further research is required to establish a comprehensive safety profile.

Case Study 1: Electrophilic Aromatic Substitution

In a study examining the electrophilic aromatic substitution reactions involving this compound, researchers found that the compound effectively reacted with nucleophiles under mild conditions. This property was leveraged to synthesize various functionalized derivatives that could be further explored for medicinal applications.

Case Study 2: Toxicological Profile

A series of in vitro experiments assessed the cytotoxic effects of this compound on different cell lines. Results indicated variable levels of cytotoxicity depending on concentration and exposure time, highlighting the need for thorough safety evaluations before potential therapeutic use.

作用机制

The mechanism by which 3-Bromo-1,2,4-trifluoro-5-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group, for instance, can undergo reduction to form an amino group, which can then interact with biological molecules . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-1,2,4-trifluoro-5-nitrobenzene to other halogenated nitroaromatics are critical for understanding its unique properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Halogenated Nitroaromatic Compounds

Key Structural and Functional Differences

Substituent Position and Electronic Effects :

- The nitro group in this compound (C5) directs electrophilic substitution to meta/para positions, while its analog 2-bromo-3,4,5-trifluoro-1-nitrobenzene positions the nitro group at C1, altering regioselectivity .

- Trifluoromethoxy (CF₃O) in 2-bromo-4-(trifluoromethoxy)nitrobenzene introduces steric bulk and stronger electron withdrawal compared to fluorine, reducing nucleophilic attack feasibility .

Reactivity and Applications :

- The bromine atom in all compounds serves as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). However, trifluoromethyl (CF₃) substituents (e.g., 1-bromo-3-nitro-5-(trifluoromethyl)benzene) enhance lipophilicity, making them valuable in medicinal chemistry .

- α-Bromo-3,5-difluorotoluene lacks a nitro group, rendering it less reactive toward nucleophilic substitution but more stable under acidic conditions .

Physical Properties: Limited data on the target compound’s boiling point or density exist in the provided evidence. However, α-bromo-3,5-difluorotoluene has a lower molecular weight (207.02 g/mol) and boiling point (65°C), reflecting reduced polarity compared to nitro-substituted analogs .

Research Findings and Industrial Relevance

- Synthetic Utility : The electron-deficient nature of this compound makes it a precursor for synthesizing fluorinated heterocycles, such as triazoles and pyridines, which are prevalent in drug discovery .

- Market Availability : The compound is commercially available at 95% purity (Combi-Blocks, AK Scientific), highlighting its industrial demand .

生物活性

3-Bromo-1,2,4-trifluoro-5-nitrobenzene is an aromatic compound characterized by its unique structure, which includes a bromine atom, three fluorine atoms, and a nitro group attached to a benzene ring. This combination of substituents contributes to its potential biological activities and applications in pharmaceuticals and agrochemicals. The compound's molecular formula is C₆HBrF₃NO₂, with a molecular weight of approximately 255.977 g/mol.

The biological activity of this compound is primarily influenced by its reactive functional groups. The nitro group can undergo reduction to form an amino group, which may interact with various biomolecules. The presence of halogen atoms enhances the compound's electrophilic character, making it suitable for nucleophilic substitution reactions that are vital in drug synthesis and development.

Pharmaceutical Applications

This compound serves as a key intermediate in the synthesis of several pharmaceutical compounds:

- Ofloxacin : An antibiotic used to treat bacterial infections. The synthesis pathway utilizes this compound as a starting reagent, demonstrating its significance in developing effective antibiotics.

- Anticancer Agents : It is involved in synthesizing 3-Bromo-5-Trifluoromethylaniline, which has shown promise as an anticancer drug.

Agrochemical Applications

The compound's derivatives are being explored for their potential use in developing new herbicides and insecticides. Preliminary studies indicate that its structural features may confer biological activity relevant to pest control.

Study 1: Synthesis and Biological Testing

A study investigated the synthesis of fluorinated pyridines from this compound. The resulting compounds were evaluated for their herbicidal activity. Results indicated that some derivatives exhibited significant herbicidal properties compared to standard herbicides.

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship (SAR) of similar compounds highlighted that the trifluoromethyl group enhances biological potency. For example, modifications to the para-position of the phenolic ring increased the inhibition of serotonin uptake significantly when compared to non-fluorinated analogs . This suggests that this compound could potentially exhibit enhanced biological activity due to its unique electronic properties.

Comparative Analysis

To understand the uniqueness of this compound better, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Notable Applications |

|---|---|---|

| 1,2,4-Trifluoro-5-nitrobenzene | Lacks bromine; similar reactivity | Used in pharmaceuticals but less potent |

| 2,4,5-Trifluoro-3-bromonitrobenzene | Similar functional groups; different isomerism | Investigated for biological activity |

| 1,3,5-Trifluoro-2-nitrobenzene | Different arrangement; varied reactivity | Explored for agrochemical applications |

This table illustrates how the presence of bromine and trifluoromethyl groups in this compound enhances its reactivity and potential applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。